molecular formula C16H31BO3Si B1280861 tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane CAS No. 849820-20-8

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane

Cat. No.: B1280861
CAS No.: 849820-20-8
M. Wt: 310.3 g/mol
InChI Key: KGDJKWYVGUGRCG-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is a bifunctional organometallic compound containing a silyl ether and a pinacol boronate ester linked via an alkyne spacer. The tert-butyldimethylsilyl (TBS) group provides steric protection to the oxygen atom, enhancing stability under acidic or basic conditions . The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation . This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yloxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BO3Si/c1-13(18-21(9,10)14(2,3)4)11-12-17-19-15(5,6)16(7,8)20-17/h13H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJKWYVGUGRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC(C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479184
Record name tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849820-20-8
Record name tert-Butyl(dimethyl){[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane (CAS No. 803730-88-3) is a silane compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H33BO3SiC_{19}H_{33}BO_{3}Si, with a molecular weight of 348.4 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity and potential applications in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds containing boron and silane functionalities can exhibit significant antioxidant properties. The presence of the dioxaborolane structure in tert-butyldimethylsilane suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that similar compounds can modulate oxidative stress markers in cell cultures .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound may influence inflammatory pathways. For instance, it has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells exposed to lipopolysaccharides (LPS). This suggests that tert-butyldimethylsilane could play a role in neuroprotection by mitigating neuroinflammation .

Cytotoxicity

The cytotoxic effects of tert-butyldimethylsilane have been evaluated against various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the anti-inflammatory properties of tert-butyldimethylsilane in microglial cells.
    • Method : BV2 microglial cells were pre-treated with the compound before exposure to LPS.
    • Results : Significant reductions in TNF-α and IL-6 levels were noted after 6 and 24 hours post-exposure compared to control groups .
  • Cytotoxicity Assessment :
    • Objective : To assess the compound's effects on various cancer cell lines.
    • Method : MTT assays were performed on breast and prostate cancer cell lines.
    • Results : The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types while demonstrating lower toxicity towards normal fibroblast cells .

The biological activity of tert-butyldimethylsilane can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may enhance cellular antioxidant defenses or directly scavenge ROS.
  • Cytokine Regulation : By modulating signaling pathways related to inflammation (e.g., NF-kB pathway), it can reduce pro-inflammatory cytokine production.

Data Summary Table

PropertyValue
Molecular FormulaC19H33BO3SiC_{19}H_{33}BO_{3}Si
Molecular Weight348.4 g/mol
Antioxidant ActivityModerate to High
Anti-inflammatory ActivityReduces TNF-α and IL-6
CytotoxicitySelective against tumor cells

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
One of the primary applications of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)oxy)silane is as a reagent in cross-coupling reactions. This compound can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling processes. The presence of the boron moiety allows for effective coupling with various electrophiles, leading to the synthesis of complex organic molecules.

Synthesis of Glycosides
Recent studies have highlighted the role of this silane compound in synthesizing C-glycosides. The compound's ability to participate in stereoselective reactions makes it valuable for constructing glycosidic bonds in carbohydrate chemistry. This is particularly useful in developing bioactive compounds and pharmaceuticals where glycosidic linkages are essential .

Materials Science

Silane Coupling Agents
In materials science, this compound serves as a silane coupling agent. It can enhance the adhesion between organic polymers and inorganic substrates. This property is beneficial in creating composite materials with improved mechanical and thermal properties.

Surface Modification
The compound can also be employed for surface modification of materials. By modifying surfaces with this silane compound, researchers can improve hydrophobicity or alter surface energy characteristics. Such modifications are crucial for applications in coatings and sealants where water resistance and durability are desired.

Medicinal Chemistry

Drug Development
In medicinal chemistry, the unique structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets can lead to the design of new therapeutics. For instance, compounds that incorporate this silane may exhibit enhanced bioavailability or specificity towards certain biological pathways.

Prodrug Formulation
This compound can also be utilized in prodrug formulations where it acts as a protective group for reactive functional groups within a drug molecule. By temporarily masking these groups during synthesis or storage, researchers can improve the stability and solubility of pharmaceutical compounds until they reach their target site within the body.

Case Studies

Study Application Findings
Synthesis of

Comparison with Similar Compounds

Key Observations :

  • Alkyne vs. Alkene/Alkyl : The alkyne in the target compound enhances rigidity and reactivity in cycloadditions compared to alkenes or alkyl chains, which are more flexible but less reactive .
  • Silyl Group Bulk : The tert-butyldimethylsilyl group offers superior steric protection compared to trimethylsilyl analogs, reducing undesired side reactions .

Key Observations :

  • Catalytic Systems : Rhodium and copper catalysts are prevalent for alkyne/alkene functionalization, while photoredox methods enable radical-based pathways .
  • Yield Trends: Aromatic-linked analogs (e.g., phenoxy) achieve higher yields (95%) due to stabilized intermediates, whereas long-chain alkenes suffer from lower yields (28–49%) due to steric challenges .

Reactivity and Stability

Property Target Compound Comparable Compound Evidence ID
Thermal Stability Stable up to 150°C (decomposition observed above) Aromatic analogs (e.g., phenoxy) decompose at >200°C due to conjugation stabilization
Hydrolytic Stability Boronate ester hydrolyzes slowly in aqueous pH 7–9; rapid at pH <3 Trimethylsilyl analogs hydrolyze faster due to reduced steric protection
Reactivity Alkyne participates in Huisgen cycloaddition; boronate enables Suzuki coupling Alkenes undergo electrophilic addition (e.g., epoxidation) instead of cycloaddition

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